

Application Note: Quantification of Dipyanone in Human Urine by LC-MS/MS

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Compound of Interest		
Compound Name:	Dipyanone	
Cat. No.:	B12720977	Get Quote

Introduction

Dipyanone is a novel synthetic opioid structurally related to methadone that has emerged on the illicit drug market. As with other new psychoactive substances (NPS), robust and reliable analytical methods are crucial for its detection and quantification in biological matrices for clinical and forensic toxicology. This application note presents a detailed protocol for the quantification of **dipyanone** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for **dipyanone**. The protocol includes a comprehensive sample preparation procedure using solid-phase extraction (SPE), optimized LC-MS/MS parameters, and expected validation data.

Experimental Protocols

Materials and Reagents

- **Dipyanone** reference standard
- Methadone-d9 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)



- Ammonium hydroxide
- Deionized water
- Drug-free human urine
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Pre-treatment: To 1 mL of urine sample, add 50 μL of the internal standard working solution (Methadone-d9 in methanol). Vortex for 10 seconds.
- Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Loading: Load the pre-treated urine sample onto the SPE cartridge.
- Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
- Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.



 Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase starting composition (95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Program:
 - o 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry (MS/MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Ion Spray Voltage: 4500 V
- Source Temperature: 500°C
- Curtain Gas: 40 psi







· Collision Gas: Medium

• Ion Source Gas 1: 60 psi

• Ion Source Gas 2: 70 psi

 Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored in a scheduled MRM (sMRM) mode.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for **dipyanone** in urine. These values are representative of a fully validated method and should be established by each laboratory.



Parameter	Dipyanone	Methadone-d9 (IS)
Precursor Ion (m/z)	336.0	319.2
Product Ion (m/z) - Quantifier	265.0	268.2
Product Ion (m/z) - Qualifier 1	105.0	-
Product Ion (m/z) - Qualifier 2	219.0	-
Collision Energy (V) - Quantifier	20	20
Collision Energy (V) - Qualifier 1	35	-
Collision Energy (V) - Qualifier 2	35	-
Declustering Potential (V)	60	90
Validation Parameter	Expected Performance	
Linearity Range	1 - 500 ng/mL (r² > 0.99)	_
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Accuracy at LLOQ, LQC, MQC, HQC	85 - 115%	_
Precision at LLOQ, LQC, MQC, HQC	< 15% RSD	_
Recovery	> 80%	

Mandatory Visualization





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